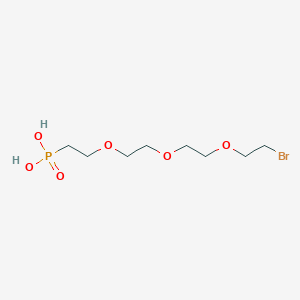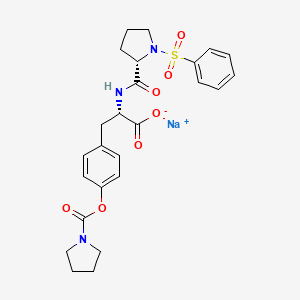
Bromo-PEG3-phosphonic acid
Overview
Description
Bromo-PEG3-phosphonic acid is a PEG linker with bromine and phosphonic acid moieties . The bromine is a good leaving group, and the hydrophilic PEG chain increases compound solubility in aqueous media . It is reagent grade and is used for research purposes .
Molecular Structure Analysis
The molecular formula of Bromo-PEG3-phosphonic acid is C8H18BrO6P . It has a molecular weight of 321.1 g/mol .Physical And Chemical Properties Analysis
Bromo-PEG3-phosphonic acid has a molecular weight of 321.1 g/mol and a molecular formula of C8H18BrO6P . It is a PEG linker with bromine and phosphonic acid moieties . The compound is stored at -20°C .Scientific Research Applications
Bromo-PEG3-phosphonic acid is a biochemical used in proteomics research . It has a molecular formula of C8H18BrO6P and a molecular weight of 321.10 . This compound is typically used for research purposes and is not intended for diagnostic or therapeutic use .
-
Bioconjugation Bromo-PEG3-phosphonic acid can be used as a non-cleavable linker for bioconjugation . This involves attaching a biomolecule to another molecule to create a bioconjugate, which can be used in various biological applications. The bromine atom in Bromo-PEG3-phosphonic acid acts as a good leaving group, making it suitable for this purpose .
-
Drug Delivery As mentioned earlier, Bromo-PEG3-phosphonic acid can be used in drug delivery systems . The hydrophilic PEG chain increases compound solubility in aqueous media, which can enhance the delivery of therapeutic agents .
-
Proteomics Research Bromo-PEG3-phosphonic acid is a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, and Bromo-PEG3-phosphonic acid can be used in various experimental procedures in this field .
-
Bioconjugation Bromo-PEG3-phosphonic acid can be used as a non-cleavable linker for bioconjugation . This involves attaching a biomolecule to another molecule to create a bioconjugate, which can be used in various biological applications. The bromine atom in Bromo-PEG3-phosphonic acid acts as a good leaving group, making it suitable for this purpose .
-
Drug Delivery As mentioned earlier, Bromo-PEG3-phosphonic acid can be used in drug delivery systems . The hydrophilic PEG chain increases compound solubility in aqueous media, which can enhance the delivery of therapeutic agents .
-
Proteomics Research Bromo-PEG3-phosphonic acid is a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, and Bromo-PEG3-phosphonic acid can be used in various experimental procedures in this field .
properties
IUPAC Name |
2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BrO6P/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h1-8H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNXKXDTCPHJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCP(=O)(O)O)OCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo-PEG3-phosphonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606318.png)



![6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B606333.png)
![5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B606334.png)